N-(5-methoxy-1H-indazol-3-yl)-5-nitrothiophene-2-carboxamide
Description
N-(5-methoxy-1H-indazol-3-yl)-5-nitrothiophene-2-carboxamide is a chemical compound that belongs to the class of indazole derivatives
Properties
IUPAC Name |
N-(5-methoxy-1H-indazol-3-yl)-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4S/c1-21-7-2-3-9-8(6-7)12(16-15-9)14-13(18)10-4-5-11(22-10)17(19)20/h2-6H,1H3,(H2,14,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZFOKCODXXAAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NN=C2NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methoxy-1H-indazol-3-yl)-5-nitrothiophene-2-carboxamide typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted nitrobenzenes under acidic conditions.
Methoxylation: The methoxy group is introduced via methylation of the indazole ring using methyl iodide in the presence of a base such as potassium carbonate.
Thiophene Ring Formation: The thiophene ring is synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.
Nitration: The nitro group is introduced into the thiophene ring using a nitrating agent such as nitric acid.
Amide Formation: The final step involves the coupling of the methoxy-substituted indazole and the nitro-substituted thiophene through an amide bond formation using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: The nitro group in the thiophene ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitro-substituted thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives of the indazole ring.
Reduction: Amino-substituted thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It is being investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-methoxy-1H-indazol-3-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy group and the nitro group play crucial roles in binding to the active sites of these targets, leading to inhibition of their activity. This can result in the suppression of cancer cell growth or other biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methoxy-1H-indazol-3-yl)-3-nitrobenzamide
- N-(5-methoxy-1H-indazol-3-yl)-4-nitrobenzamide
- N-(5-methoxy-1H-indazol-3-yl)-2-nitrobenzamide
Uniqueness
N-(5-methoxy-1H-indazol-3-yl)-5-nitrothiophene-2-carboxamide is unique due to the presence of both a methoxy-substituted indazole ring and a nitro-substituted thiophene ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
